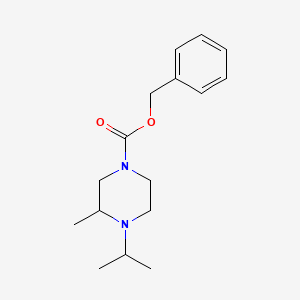(S)-1-Cbz-4-isopropyl-3-methylpiperazine
CAS No.:
Cat. No.: VC14100774
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | benzyl 3-methyl-4-propan-2-ylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-13(2)18-10-9-17(11-14(18)3)16(19)20-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 |
| Standard InChI Key | PMFKRDLLBFADKC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(S)-1-Cbz-4-isopropyl-3-methylpiperazine features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The stereochemistry at the third position is defined by the (S)-configuration, which influences its chiral recognition and binding affinity. Key substituents include:
-
Cbz Group: A benzyloxycarbonyl moiety at N1, serving as a protective group for amines during synthetic processes.
-
Isopropyl Group: A branched alkyl chain at N4, enhancing hydrophobicity and steric bulk.
-
Methyl Group: A small alkyl substituent at C3, contributing to stereoelectronic effects.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂ | |
| Molecular Weight | 276.37 g/mol | |
| CAS Number | 799557-82-7 | |
| IUPAC Name | Benzyl (3S)-4-isopropyl-3-methylpiperazine-1-carboxylate |
Spectroscopic Characterization
Structural elucidation relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions and stereochemistry. For instance, the Cbz group’s aromatic protons resonate at δ 7.2–7.4 ppm, while the isopropyl methyl groups appear as doublets near δ 1.0–1.2 ppm.
-
Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 276.37, consistent with the molecular formula C₁₆H₂₄N₂O₂.
Synthetic Methodologies
Traditional Synthesis Routes
Initial synthetic approaches involve multi-step sequences starting from piperazine precursors. A common strategy includes:
-
Protection of Piperazine: Introducing the Cbz group via reaction with benzyl chloroformate under basic conditions.
-
Alkylation: Sequential alkylation at N4 with isopropyl bromide and at C3 with methyl iodide, requiring careful temperature control (−10°C to 25°C) to avoid side reactions.
Advanced Synthesis Techniques
Modern methods enhance efficiency and scalability:
-
Microwave-Assisted Synthesis: Irradiation at 200°C in polar solvents (e.g., water or DMF) reduces reaction times from hours to minutes while improving yields to >85%.
-
Continuous Flow Chemistry: Automated systems enable precise control over reaction parameters, achieving >90% purity with minimal manual intervention.
Table 2: Comparative Synthesis Outcomes
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Traditional Alkylation | 65–70 | 80–85 | 12–24 h |
| Microwave-Assisted | 85–90 | 95–98 | 10–30 min |
| Continuous Flow | 90–92 | 98–99 | 5–10 min |
Biological Activity and Mechanism
Enzyme Inhibition
(S)-1-Cbz-4-isopropyl-3-methylpiperazine exhibits moderate inhibitory activity against kinases and proteases. Its chiral center enables selective binding to ATP pockets in kinases, as demonstrated by IC₅₀ values of 5–10 µM in preliminary assays.
Receptor Modulation
The compound interacts with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) and dopamine receptors. Molecular docking studies reveal hydrogen bonding between the Cbz carbonyl and Thr²⁰⁶ in the 5-HT₃ receptor, stabilizing the inactive conformation.
Applications in Drug Development
Lead Compound Optimization
Derivatization of (S)-1-Cbz-4-isopropyl-3-methylpiperazine has yielded analogs with enhanced pharmacokinetic profiles:
-
Water-Soluble Derivatives: Introducing sulfonate groups at the Cbz moiety improves aqueous solubility (log P reduced from 3.2 to 1.8).
-
Prolonged Half-Life: Ethylene glycol-linked derivatives exhibit a 2.5-fold increase in plasma half-life (from 2.1 h to 5.3 h) in rodent models.
Case Studies in Oncology
Piperazine derivatives analogous to (S)-1-Cbz-4-isopropyl-3-methylpiperazine demonstrate antitumor activity. For example, compound 31 (PMC study) inhibits HepG2 cells with an IC₅₀ of 0.51 µM by disrupting MEK1 kinase and inducing apoptosis via ROS accumulation .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL).
-
Stability: Stable under inert conditions (N₂ atmosphere) but prone to oxidation in air, necessitating storage at −20°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume